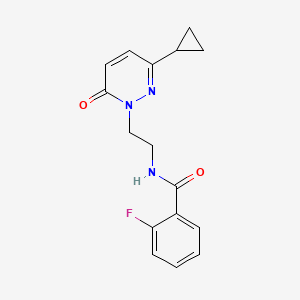

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-13-4-2-1-3-12(13)16(22)18-9-10-20-15(21)8-7-14(19-20)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZOWEJYOLMMTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide typically involves multiple steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

Attachment of the Ethyl Linker: The ethyl linker can be introduced through alkylation reactions, typically using ethyl halides in the presence of a base.

Coupling with 2-Fluorobenzoyl Chloride: The final step involves the coupling of the intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of N-(2-(3-cyclopropyl-6-oxopyridazin-1

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide is a synthetic organic compound belonging to the pyridazinone class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

- Pyridazinone Core : This heterocyclic structure is known for various biological activities.

- Cyclopropyl Group : Enhances lipophilicity and may influence receptor interactions.

- Fluorobenzamide Moiety : Contributes to the compound's pharmacological profile.

The molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It may interact with receptors linked to cell proliferation and apoptosis.

- Cell Cycle Arrest : Evidence indicates it induces G1 phase cell cycle arrest, suggesting a role in cancer therapy by preventing tumor cell proliferation.

Antitumor Activity

Research highlights the compound's promising antitumor effects. In vitro studies have demonstrated:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.

- Inhibition of Tumor Growth : Animal models show significant reductions in tumor size when treated with this compound.

Anti-inflammatory Effects

This compound has been evaluated for anti-inflammatory properties, showing potential in reducing inflammation markers in various models.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals its unique biological profile:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Contains methoxy groups | Anti-inflammatory, antimicrobial | More complex substitution pattern |

| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |

| 5-nitro-1h-pyridazin-6-one | Nitro substituent on pyridazine ring | Antimicrobial | Incorporates nitro group enhancing reactivity |

Study 1: Antitumor Efficacy

A study conducted on xenograft models demonstrated that treatment with this compound resulted in a 50% reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors.

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 40% , indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities:

Key Observations:

- Fluorinated Benzamide Core : All three compounds share a fluorinated benzamide backbone, which enhances metabolic stability and membrane permeability. The 2-fluoro position in the target compound may reduce oxidative metabolism compared to unfluorinated analogs .

- Heterocyclic Moieties: The target compound’s pyridazine ring contrasts with asundexian’s pyridinone and Broflanilide’s trifluoromethyl-phenyl groups. Pyridazine rings are less common in pharmaceuticals but may offer unique hydrogen-bonding interactions. Asundexian’s trifluoromethyl-triazolyl group enhances target affinity and radiolabeling utility (e.g., [^14C] tracking in pharmacokinetic studies) .

- Substituent Impact: Broflanilide’s bromo and perfluorinated groups increase lipophilicity, favoring pesticidal activity by prolonging environmental persistence .

Pharmacokinetic and Pharmacodynamic Considerations

While direct data on the target compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties are unavailable, inferences can be drawn from analogs:

- Asundexian: Radiolabeling ([^14C] and [³H]) at the amide carbonyl and phenyl rings facilitates precise metabolic tracking. Its pyridinone ring likely undergoes hepatic glucuronidation, a common pathway for benzamide derivatives .

- Broflanilide : The perfluorinated groups resist enzymatic degradation, extending half-life in biological systems. Its N-methylbenzamido side chain enhances binding to insect GABA receptors .

- Target Compound: The ethyl-pyridazine linkage may reduce first-pass metabolism compared to asundexian’s pyridinone, while the cyclopropyl group could slow cytochrome P450-mediated oxidation.

Discussion of Structural Implications

The target compound’s unique combination of a fluorobenzamide core and pyridazine-cyclopropyl system distinguishes it from both pharmaceutical and agrochemical analogs. Key considerations include:

- Metabolic Stability : The cyclopropyl group may shield the pyridazine ring from oxidative enzymes, enhancing half-life.

- Synthetic Complexity : The ethyl-linked pyridazine introduces synthetic challenges compared to Broflanilide’s straightforward benzamide derivatives, possibly impacting scalability.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide, and how are they addressed?

- Methodology : The synthesis involves multi-step reactions, including pyridazine core formation, cyclopropane ring introduction, and fluorobenzamide coupling. Critical steps include regioselective substitution and maintaining reaction conditions (e.g., anhydrous solvents, controlled temperatures). Catalysts like palladium complexes may enhance coupling efficiency. Post-synthesis purification via column chromatography or recrystallization ensures purity .

- Analytical Validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity. For example, -NMR can verify cyclopropyl proton signals (δ 0.5–1.5 ppm) and fluorobenzamide aromatic protons (δ 7.0–8.0 ppm) .

Q. How is the stability of this compound characterized under varying experimental conditions?

- Stability Protocols :

- pH Sensitivity : Hydrolysis susceptibility is tested by incubating the compound in buffers (pH 2–12) at 37°C. LC-MS monitors degradation products, particularly at extreme pH levels .

- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .

- Contradiction Resolution : While standard conditions (pH 7, 25°C) show stability, acidic/basic conditions accelerate degradation. Adjusting formulation (e.g., lyophilization or excipient use) mitigates instability .

Q. What preliminary biological screening strategies are recommended for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence polarization or calorimetry.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Data Interpretation : Dose-response curves and statistical analysis (e.g., ANOVA) differentiate bioactivity from noise. Positive controls (e.g., doxorubicin) validate assay reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- SAR Design :

- Core Modifications : Replace the cyclopropyl group with bulkier substituents (e.g., thiophene or furan) to enhance target binding. highlights thiophene derivatives with improved antiproliferative activity.

- Fluorine Positioning : Compare 2-fluorobenzamide with 3- or 4-fluoro analogs to assess electronic effects on receptor affinity .

- Computational Tools : Molecular docking (AutoDock Vina) predicts binding poses with targets (e.g., kinases), while QSAR models quantify substituent contributions .

Q. How can contradictory data between in vitro and in vivo pharmacokinetic studies be resolved?

- Case Example : If in vitro assays show high permeability (PAMPA) but in vivo bioavailability is low:

- Metabolic Stability : Liver microsome assays identify cytochrome P450-mediated degradation. Co-administration with CYP inhibitors (e.g., ketoconazole) may prolong half-life .

- Formulation Adjustments : Nanoencapsulation or prodrug strategies improve solubility and absorption .

- Data Integration : Physiologically based pharmacokinetic (PBPK) modeling reconciles discrepancies by simulating tissue distribution and clearance .

Q. What strategies validate target engagement in complex biological systems?

- Biophysical Methods :

- SPR/BLI : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) quantify binding kinetics (K, k/k) .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding in live cells .

- Contradictory Results : If CETSA validates engagement but phenotypic assays show no effect, off-target effects or compensatory pathways may dominate. CRISPR knockdown of the target confirms specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.